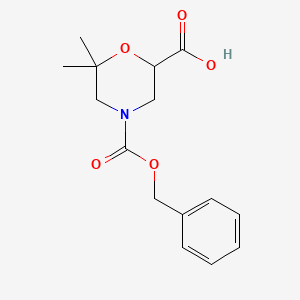

![molecular formula C16H24N2O B2371738 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1352925-36-0](/img/structure/B2371738.png)

4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

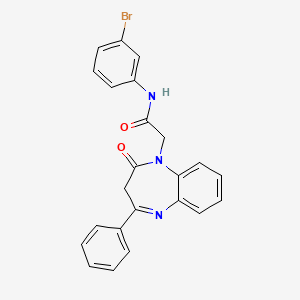

“4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C16H24N2O . Its average mass is 260.375 Da and its monoisotopic mass is 260.188873 Da .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H24N2O.2ClH/c1-14-11-18 (12-15-5-3-2-4-6-15)13-16 (19-14)7-9-17-10-8-16;;/h2-6,14,17H,7-13H2,1H3;2*1H .科学的研究の応用

Solid-Phase Synthesis

The compound plays a role in the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. This process is crucial for the direct annulation of primary amines with resin-bound bismesylates. An α-methyl benzyl carbamate resin linker is pivotal in this chemistry, allowing the cleavage of heterocycles under mildly acidic conditions without contamination from linker-derived N-alkylated byproducts (Macleod et al., 2006).

Chemical Synthesis and Biological Activity

The compound is part of a broader class of 1,9-diazaspiro[5.5]undecanes known for their biological activity. It's involved in treatments for a range of disorders, including obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. The chemical synthesis of these compounds, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been extensively discussed in the literature (Blanco‐Ania et al., 2017).

Treatment of Chronic Kidney Diseases

1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for the treatment of chronic kidney diseases. In a rat model, these compounds demonstrated significant efficacy in lowering serum creatinine, highlighting their potential as drug candidates for such conditions (Kato et al., 2014).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles

The compound is involved in the catalyst-free synthesis of nitrogen-containing spiro heterocycles, such as 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones. This process is significant for yielding high products in a short time, with the structure being confirmed through X-ray analysis. It's a clear demonstration of the compound's role in facilitating efficient chemical synthesis processes (Aggarwal et al., 2014).

Safety and Hazards

The safety and hazards associated with “4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” include hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

4-benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-17-9-7-16(8-10-17)14-18(11-12-19-16)13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBKPIVODDPZQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CN(CCO2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B2371657.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2371663.png)

![2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2371671.png)

![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2371678.png)